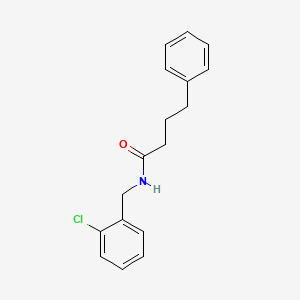
N-(2-chlorobenzyl)-4-phenylbutanamide
Overview
Description
CPP-109 is a chemical compound that belongs to the class of drugs called GABAergic agents. It was first synthesized in 2004 by a team of researchers led by Dr. Charles F. Zorumski at Washington University School of Medicine in St. Louis. Since then, CPP-109 has been extensively studied for its potential therapeutic applications, particularly in the treatment of addiction and other neurological disorders.
Scientific Research Applications
Anticonvulsant and Neuroprotective Effects
- A study by Hassan, Khan, & Amir (2012) synthesized N-(substituted benzothiazol-2-yl)amide derivatives and evaluated them for anticonvulsant and neuroprotective effects. One derivative showed significant efficacy as an anticonvulsant and also demonstrated neuroprotective properties by lowering levels of certain biomarkers.
Cerebral Protective Agents
- Research by Tatsuoka et al. (1992) on 4-(1,4-benzoquinon-2-yl)-4-phenylbutanamides found that these compounds have significant antilipidperoxidation activities and some possess protective effects against hypobaric hypoxia in mice.
Synthesis Techniques
- A novel method for synthesizing 2,2-dichloro-3-oxo-N-phenylbutanamides via palladium-catalyzed C(sp3)–H dichlorination of 3-oxo-N-phenylbutanamides was described by Liu et al. (2013). This provides a direct route to α,α-dichlorinated products from β-dicarbonyl compounds.
HDAC6 Inhibitor for Cancer Treatment
- An erratum in a 2018 publication Anti-cancer agents in medicinal chemistry discussed a phenyl butyric acid derivative, N-(4-chlorophenyl)-4-phenylbutanamide, as a HDAC6 inhibitor with anti-proliferative activity on cervix cancer and leukemia cells.
Pharmacological Evaluation
- Kulig et al. (2011) synthesized novel substituted 4-hydroxybutanamides and evaluated their influence on murine GABA transport proteins, finding some derivatives as potent GABA uptake inhibitors.
Catalysis in Organic Reactions
- 1,3-Dicarbonyl compounds like 3-oxo-N-phenylbutanamide have been used as efficient, low-cost, phosphine-free ligands for Pd-catalyzed Heck and Suzuki reactions, as reported by Cui et al. (2007).
KCNQ Openers for Epilepsy Treatment
- A series of N-phenylbutanamide derivatives were designed and synthesized as KCNQ openers for treating epilepsy, showing significant anti-convulsant activity without adverse effects, as detailed by Yang, Lu, & Ouyang (2018).
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c18-16-11-5-4-10-15(16)13-19-17(20)12-6-9-14-7-2-1-3-8-14/h1-5,7-8,10-11H,6,9,12-13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLXISZNYUCCCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198308 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[5-(2,2-dicyanovinyl)-2-furyl]benzenesulfonamide](/img/structure/B5845715.png)

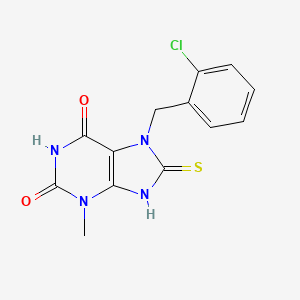
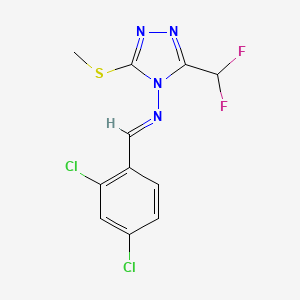
![ethyl {[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5845769.png)

![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(3-methylphenyl)hydrazinecarboxamide](/img/structure/B5845780.png)
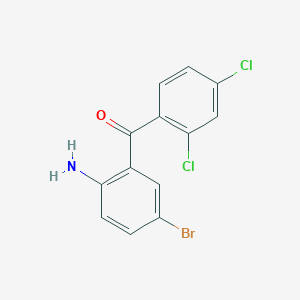
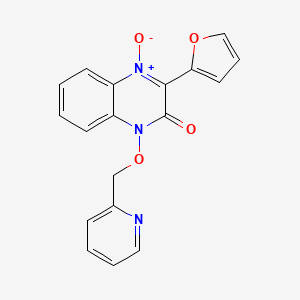
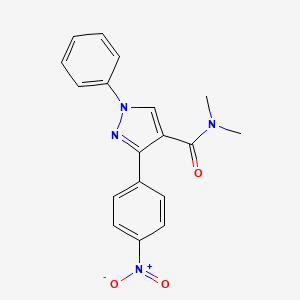
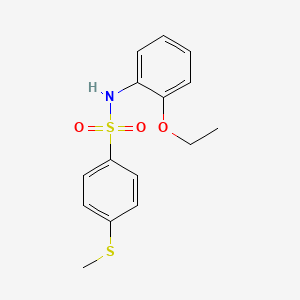
![methyl 3-[2-(1H-imidazol-4-yl)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate](/img/structure/B5845808.png)
![N-{3,5-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5845814.png)
![4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5845823.png)